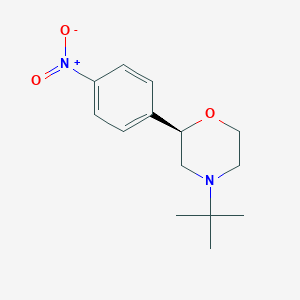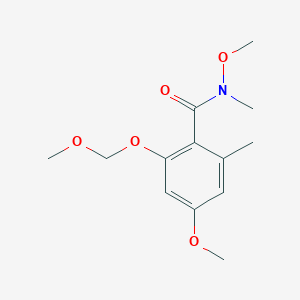
N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide is a chemical compound with the molecular formula C13H19NO5. It is a benzamide derivative characterized by the presence of methoxy and methoxymethoxy groups on the benzene ring, as well as dimethyl substitutions on the nitrogen and benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-(methoxymethoxy)benzoic acid and N,N-dimethylamine.
Esterification: The carboxylic acid group of 4-methoxy-2-(methoxymethoxy)benzoic acid is first converted to an ester using a suitable reagent like methanol and a catalyst such as sulfuric acid.
Amidation: The ester is then reacted with N,N-dimethylamine under controlled conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products Formed
Oxidation: Formation of 4-methoxy-2-(methoxymethoxy)benzoic acid.
Reduction: Formation of N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Aplicaciones Científicas De Investigación
N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxy-2-(methoxymethoxy)benzoic acid: A related compound with similar functional groups but lacking the dimethyl substitutions.
N,N-dimethyl-4-methoxybenzamide: Another benzamide derivative with different substitution patterns.
Uniqueness
N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide is unique due to its specific combination of methoxy, methoxymethoxy, and dimethyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
923017-38-3 |
|---|---|
Fórmula molecular |
C13H19NO5 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
N,4-dimethoxy-2-(methoxymethoxy)-N,6-dimethylbenzamide |
InChI |
InChI=1S/C13H19NO5/c1-9-6-10(17-4)7-11(19-8-16-3)12(9)13(15)14(2)18-5/h6-7H,8H2,1-5H3 |
Clave InChI |
VBRQCQBALYJHAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)N(C)OC)OCOC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


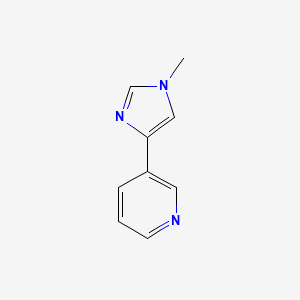
![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)
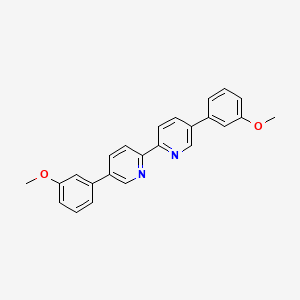

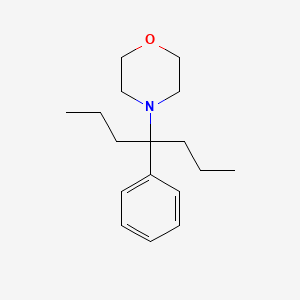
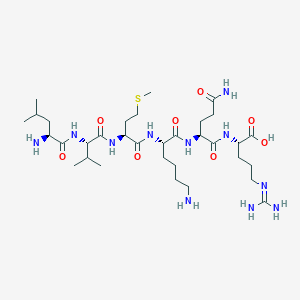
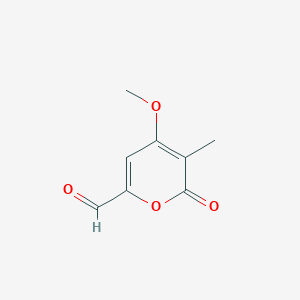
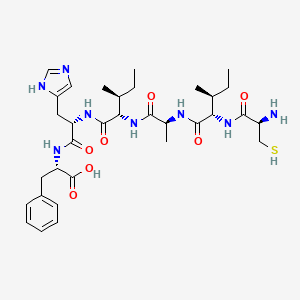
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
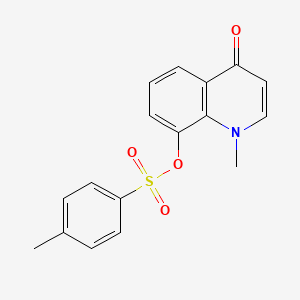

![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)
